3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(2-ethoxynaphthalene-1-carbonyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN2O4/c1-2-34-23-16-15-17-9-3-4-10-18(17)24(23)27(32)31-25-19-11-5-8-14-22(19)35-26(25)28(33)30-21-13-7-6-12-20(21)29/h3-16H,2H2,1H3,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIOITCVNBTFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the naphthamido and fluorophenyl groups. Common reagents used in these reactions include ethyl bromoacetate, naphthylamine, and fluorobenzene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases and conditions.
Industry: It can be used in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound’s effects may be mediated through specific signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzofuran Core
Table 1: Key Structural Differences in Benzofuran Derivatives
Key Observations:
Substituent Bulkiness: The target compound’s 2-ethoxy-1-naphthamido group is bulkier than the biphenylacetamido group in or the simpler naphthamido in . This may enhance hydrophobic interactions but reduce solubility.
Fluorophenyl Position :
- The 2-fluorophenyl group (target) vs. 3-fluorophenyl () or 4-fluorophenyl () alters electronic and steric profiles. Ortho-substitution (target) may hinder rotational freedom, affecting binding pocket compatibility.
Functional Group Effects :
Molecular Weight and Lipophilicity Trends
- Lipophilicity : The ethoxy-naphthyl group likely increases ClogP compared to biphenyl () or dimethylphenyl () analogs, favoring membrane permeability but risking solubility issues.
Biological Activity
3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a compound that belongs to the benzofuran class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can be represented as follows:
- IUPAC Name : 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- Molecular Formula : CHFNO
This compound features a benzofuran core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to interact with DNA or inhibit specific enzymes involved in cell division.
Antimicrobial Effects
Benzofuran derivatives have also been reported to possess antimicrobial properties. The compound's structural features may enhance its ability to penetrate microbial membranes and disrupt cellular functions.
- Case Study : A study demonstrated that related benzofuran compounds exhibited inhibitory effects against various bacterial strains, suggesting a potential application in treating bacterial infections.
Anti-inflammatory Properties
The anti-inflammatory potential of benzofuran derivatives has been explored in various studies. Compounds similar to 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide have shown the ability to reduce inflammation markers in vitro and in vivo.
- Research Findings : In experimental models, these compounds significantly decreased levels of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of 3-(2-ethoxy-1-naphthamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is crucial for assessing its therapeutic viability.
Toxicity Studies
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
